molecular formula C12H10N2O3 B6385443 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1262004-14-7

5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385443
CAS RN: 1262004-14-7
M. Wt: 230.22 g/mol
InChI Key: CMELDGSTDPTEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine (5-AP-2,4-DHP) is a heterocyclic aromatic compound with a pyrimidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 5-AP-2,4-DHP has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydroxyacetone phosphate reductase (DHAPR). DHAPR is an enzyme involved in the synthesis of glycolytic intermediates. Inhibition of DHAPR increases the amount of glycolytic intermediates available for the synthesis of other compounds, such as glucose.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% are not well understood. However, it has been shown to inhibit the enzyme dihydroxyacetone phosphate reductase (DHAPR), which is involved in the synthesis of glycolytic intermediates. Inhibition of DHAPR increases the amount of glycolytic intermediates available for the synthesis of other compounds, such as glucose.

Advantages and Limitations for Lab Experiments

5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, due to its low solubility in water, it can be difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%. These include further investigation of its mechanism of action, its potential applications in pharmaceuticals and agrochemicals, and its ability to inhibit the enzyme DHAPR. Additionally, further research could be conducted on the effects of 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% on other biochemical processes, such as its potential to modulate gene expression. Finally, further studies could be conducted to explore the potential for 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% to be used in the synthesis of novel heterocyclic compounds.

Synthesis Methods

5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized by a variety of methods. The most common method is the condensation of 4-acetylphenol and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. Other methods include the reaction of 4-acetylphenol and 2,4-dihydroxy-3-chlorobenzaldehyde, the reaction of 4-acetylphenol and 2,4-dihydroxy-3-methylbenzaldehyde, and the reaction of 4-acetylphenol and 2,4-dihydroxy-3-nitrobenzaldehyde.

Scientific Research Applications

5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds such as 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%-2-carboxylic acid and 5-(4-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%-3-carboxylic acid, as well as in the synthesis of various other heterocyclic compounds.

properties

IUPAC Name

5-(4-acetylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7(15)8-2-4-9(5-3-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMELDGSTDPTEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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